1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone
Description
Properties
IUPAC Name |
1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNHYCZHYHZGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385391 | |
| Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164526-13-0 | |
| Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 2,3-Dihydrobenzo dioxin Skeleton
The benzodioxane core is typically constructed via cyclization reactions involving catechol derivatives. A patent by CA2215604C outlines a method where 2-benzyloxyphenol reacts with glycerol 1-tosylate acetonide under basic conditions to form 1,4-benzodioxane intermediates . Sodium hydride in anhydrous dimethylformamide facilitates ring closure, yielding 2-tosyloxymethyl-1,4-benzodioxane derivatives . This approach achieves optical purity up to 99% ee when using enantiomerically pure starting materials .
Introduction of the Acetyl Group
The acetyl moiety at position 6 is introduced via Friedel-Crafts acylation or nucleophilic substitution. Ambeed’s protocol demonstrates the use of 6-acetyl-1,4-benzodioxane as a precursor, synthesized by reacting 3′,4′-(ethylenedioxy)-acetophenone with pyridinium tribromide in dichloromethane . This yields 2-bromo-1-(2,3-dihydro-benzo dioxin-6-yl)-ethanone with a 70% yield . Alternatively, sodium hydride-mediated condensation in dimethyl sulfoxide facilitates acetyl group transfer from methyl 3-chlorobenzoate to the benzodioxane scaffold .
Nitration and Reduction to the Amino Group
Nitration at position 7 is critical for subsequent amination. The electron-withdrawing acetyl group directs electrophilic nitration to the meta position (C7). Using concentrated nitric and sulfuric acids, 6-acetyl-2,3-dihydro-benzo dioxin is nitrated to the 7-nitro derivative. Catalytic hydrogenation with palladium on carbon (10% Pd/C) under hydrogen atmosphere reduces the nitro group to an amine, achieving yields of 75–83% . Optical purity is preserved during hydrogenation, as evidenced by chiral column analysis .
Optimization and Alternative Routes
Recent advancements from bioRxiv highlight a bromination-amination sequence. Bromination of the acetyl group using pyridinium tribromide generates 2-bromo-1-(2,3-dihydro-benzo dioxin-6-yl)-ethanone , which undergoes nucleophilic substitution with ammonia to introduce the amino group . However, this method faces regioselectivity challenges, necessitating stringent temperature control (−20°C to 5°C) .
Comparative Analysis of Synthetic Pathways
Challenges in Purification and Scalability
Column chromatography (silica gel, hexane/ethyl acetate) remains the primary purification method, though crude mixtures are often used directly in subsequent steps to improve efficiency . Recrystallization from methanol or ethanol enhances purity, particularly for intermediates like 2-tosyloxymethyl-8-methyl-1,4-benzodioxane . Scalability is limited by the use of palladium catalysts and anhydrous solvents, driving research into heterogeneous catalytic systems .
Chemical Reactions Analysis
Types of Reactions
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields the corresponding alcohol.
Substitution: Results in various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved are often related to the compound’s ability to interfere with enzyme function and cellular processes .
Comparison with Similar Compounds
Structural Analogues of 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone
The table below summarizes structurally similar compounds and their key differences:
Functional Group Impact on Reactivity and Bioactivity
- Amino Group (Position 7): The primary amine in this compound enables hydrogen bonding and participation in condensation reactions. Its absence in analogues like 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanone reduces nucleophilicity, limiting utility in forming Schiff bases or amides .
- Ethanone (Position 6): The acetyl group serves as a reactive site for Claisen-Schmidt condensations to form chalcones . Replacement with bulkier groups (e.g., benzoyl in CAS 164526-15-2) enhances steric hindrance but may improve target selectivity .
- Halogen Substitutions: Brominated derivatives (e.g., CAS 59820-90-5) are valuable intermediates in Suzuki-Miyaura cross-coupling reactions, enabling access to complex biaryl structures .
Physicochemical and Commercial Considerations
- Solubility and Stability: The amino group in the target compound increases water solubility compared to non-polar analogues like 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanone .
- Commercial Availability: The target compound is priced at $793/g (Santa Cruz Biotechnology), while analogues like 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone cost $578/g, reflecting synthesis complexity and demand .
Biological Activity
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone, also known by its CAS number 164526-13-0, is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₁NO₃
- Molecular Weight : 193.20 g/mol
- CAS Number : 164526-13-0
Research indicates that this compound exhibits several mechanisms of action:
-
Antiproliferative Activity :
- The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC₅₀ values ranging from 30 nM to over 10 μM depending on the specific cancer type and treatment conditions .
- It has been observed to induce apoptosis in cancer cells through mitochondrial depolarization and activation of caspases, suggesting a strong intrinsic pathway activation .
- DprE1 Inhibition :
Anticancer Activity
A study evaluating various derivatives of the benzo[dioxin] scaffold found that modifications to the structure significantly impacted biological activity. The most active derivatives showed enhanced potency against HeLa and A549 cell lines compared to standard treatments like CA-4 (Combretastatin A-4) .
| Compound | Cell Line | IC₅₀ (nM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 38 | Apoptosis induction |
| This compound | A549 | 43 | Tubulin polymerization inhibition |
| CA-4 | A549 | <10 | Microtubule destabilization |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies indicated that modifications could enhance or diminish this activity, providing insights into optimizing derivatives for better efficacy against resistant strains .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Zebrafish Model : In vivo studies using zebrafish models showed that the compound effectively reduced tumor size and improved survival rates when administered in specific dosages .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treated cells were arrested in the G2/M phase of the cell cycle, indicating a disruption in normal cellular proliferation processes .
Q & A
Q. What are the standard synthetic routes for preparing 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone?
- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation of benzo[1,4]dioxane using acetyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . A brominated intermediate can be generated by reacting the precursor with pyridinium tribromide in dichloromethane (DCM) and methanol, achieving ~70% yield . For advanced derivatives, Claisen-Schmidt condensation with substituted aldehydes in ethanolic NaOH is employed, followed by recrystallization from DMF-DMSO mixtures to obtain pure crystals .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify aromatic protons (δ 6.3–6.8 ppm) and ketone carbonyl signals (δ ~200 ppm in ¹³C NMR) . Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., m/z 246 [M+H]⁺ for the core structure) . IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹) . Purity is assessed via HPLC with ≥95% thresholds .
Q. What are the primary applications of this compound in chemical research?
- Methodological Answer :
- Building Block : Used to synthesize chalcones, imidazothiadiazoles, and sulfonamide derivatives via nucleophilic substitution or condensation .
- Biological Probes : Serves as a scaffold for studying enzyme inhibition (e.g., CDK9, GRK2) and antimicrobial activity against S. aureus and C. albicans .
- Computational Modeling : Basis for DFT studies to predict electronic properties and structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during bromination?
- Methodological Answer :
- Solvent System : Use anhydrous DCM with methanol (3:1 ratio) to stabilize intermediates and minimize side reactions .
- Catalyst : Pyridinium tribromide (2.1 equiv.) enhances regioselectivity for α-bromination of the ketone group .
- Temperature : Stirring at 0–5°C reduces thermal decomposition, followed by gradual warming to room temperature .
- Workup : Cold ethanol washes remove unreacted brominating agents, yielding ~70% pure product .
Q. What computational methods are used to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d,p) models optimize geometry, calculate HOMO-LUMO gaps (e.g., 3.8–4.2 eV), and map molecular electrostatic potentials (MESP) to identify nucleophilic/electrophilic sites .
- TD-DFT : Predicts UV-Vis absorption spectra (e.g., λmax ~350 nm for chalcone derivatives) and correlates with experimental data in dichloromethane .
- Charge Transfer Analysis : Mulliken charges reveal electron-deficient carbons (e.g., C17 in trifluoromethyl derivatives) as reactive centers .
Q. How do structural modifications of this compound affect its biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups : Adding trifluoromethyl (-CF₃) or sulfonyl (-SO₂) groups enhances antimicrobial activity by lowering LUMO energy and increasing membrane permeability .
- Heterocyclic Extensions : Imidazothiadiazole derivatives (e.g., compound 10h ) show improved enzyme inhibition (IC₅₀ ~1.2 µM for CDK9) due to π-π stacking with kinase active sites .
- Steric Effects : Bulky substituents (e.g., 4-tert-butylbenzyl) reduce binding affinity to viral targets like Venezuelan equine encephalitis virus .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental ¹H NMR shifts with computed DFT values (RMSD <0.2 ppm) to confirm assignments .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in aromatic regions (e.g., distinguishing dioxane protons from amino groups) .
- Isotopic Labeling : ¹⁵N-labeled analogs clarify ambiguous amino proton environments in NOESY spectra .
- Literature Benchmarking : Align with published data for structurally similar compounds (e.g., CAS 2879-20-1) to validate purity and regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
